molecular formula C13H20N4O2 B1653296 4-[3-(Piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine CAS No. 1803581-15-8

4-[3-(Piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine

Cat. No.: B1653296
CAS No.: 1803581-15-8
M. Wt: 264.32
InChI Key: JLHWDSFGUDRIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with sulfuric acid.

    Coupling Reactions: The final step involves coupling the pyrazole, piperidine, and morpholine rings through a series of condensation reactions, often using reagents like phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[3-(Piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Morpholin-4-yl-(5-pyridin-3-yl-1H-pyrazol-4-yl)methanone
  • Morpholin-4-yl-(5-phenyl-1H-pyrazol-4-yl)methanone
  • Morpholin-4-yl-(5-methyl-1H-pyrazol-4-yl)methanone

Uniqueness

Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone is unique due to the presence of the piperidine ring, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also contribute to its distinct pharmacological properties compared to other similar compounds.

Properties

CAS No.

1803581-15-8

Molecular Formula

C13H20N4O2

Molecular Weight

264.32

IUPAC Name

morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone

InChI

InChI=1S/C13H20N4O2/c18-13(17-4-6-19-7-5-17)11-9-15-16-12(11)10-2-1-3-14-8-10/h9-10,14H,1-8H2,(H,15,16)

InChI Key

JLHWDSFGUDRIPJ-UHFFFAOYSA-N

SMILES

C1CC(CNC1)C2=C(C=NN2)C(=O)N3CCOCC3

Canonical SMILES

C1CC(CNC1)C2=C(C=NN2)C(=O)N3CCOCC3

Origin of Product

United States

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